molecular formula C10H18O4S B13784152 2,2'-Thiodiethyl dipropionate CAS No. 84962-77-6

2,2'-Thiodiethyl dipropionate

Cat. No.: B13784152
CAS No.: 84962-77-6
M. Wt: 234.31 g/mol
InChI Key: PSJOZGLQCCCTQF-UHFFFAOYSA-N
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Description

2,2’-Thiodiethyl dipropionate is an organic compound with the molecular formula C10H18O4S. It is also known by other names such as Sulfanediyldi(ethane-2,1-diyl) dipropanoate and Ethanol, 2,2’-thiobis-, dipropanoate. This compound is characterized by the presence of a sulfur atom linking two ethyl groups, each of which is esterified with propionic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Thiodiethyl dipropionate typically involves the esterification of 2,2’-Thiodiethanol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 2,2’-Thiodiethyl dipropionate follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous distillation units allows for the separation and purification of the product in a more efficient manner .

Chemical Reactions Analysis

Types of Reactions

2,2’-Thiodiethyl dipropionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Thiodiethyl dipropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Thiodiethyl dipropionate involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, making it useful in coordination chemistry. The ester groups can undergo hydrolysis to release propionic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Thiodiethanol: The precursor to 2,2’-Thiodiethyl dipropionate, it lacks the ester groups.

    2,2’-Thiodiacetic acid: Similar structure but with acetic acid ester groups instead of propionic acid.

    2,2’-Thiodipropionic acid: Contains carboxylic acid groups instead of ester groups.

Properties

CAS No.

84962-77-6

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

2-(2-propanoyloxyethylsulfanyl)ethyl propanoate

InChI

InChI=1S/C10H18O4S/c1-3-9(11)13-5-7-15-8-6-14-10(12)4-2/h3-8H2,1-2H3

InChI Key

PSJOZGLQCCCTQF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCSCCOC(=O)CC

Origin of Product

United States

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